molecular formula C35H48O7 B15295411 21-Desisobutyryl-21-cyclohexanoyl Ciclesonide

21-Desisobutyryl-21-cyclohexanoyl Ciclesonide

Cat. No.: B15295411
M. Wt: 580.7 g/mol
InChI Key: WXQTYYPUTFGKEI-PZEHJPGKSA-N
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Description

21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is a synthetic glucocorticoid analog derived from Ciclesonide. It is primarily used in scientific research and has shown potential in various applications due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 21-Desisobutyryl-21-cyclohexanoyl Ciclesonide involves multiple steps, starting from CiclesonideSpecific reaction conditions and reagents used in this synthesis are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

21-Desisobutyryl-21-cyclohexanoyl Ciclesonide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexanoyl group.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is used in various scientific research fields, including:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in anti-inflammatory and immunosuppressive effects. The molecular pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .

Comparison with Similar Compounds

21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is unique due to the presence of the cyclohexanoyl group, which enhances its stability and receptor affinity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and receptor affinities.

Properties

Molecular Formula

C35H48O7

Molecular Weight

580.7 g/mol

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] cyclohexanecarboxylate

InChI

InChI=1S/C35H48O7/c1-33-16-15-24(36)17-23(33)13-14-25-26-18-29-35(34(26,2)19-27(37)30(25)33,42-32(41-29)22-11-7-4-8-12-22)28(38)20-40-31(39)21-9-5-3-6-10-21/h15-17,21-22,25-27,29-30,32,37H,3-14,18-20H2,1-2H3/t25-,26-,27-,29+,30+,32+,33-,34-,35+/m0/s1

InChI Key

WXQTYYPUTFGKEI-PZEHJPGKSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)COC(=O)C6CCCCC6)CCC7=CC(=O)C=C[C@]37C)O

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)COC(=O)C6CCCCC6)CCC7=CC(=O)C=CC37C)O

Origin of Product

United States

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